molecular formula C13H17ClN2 B13721062 2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride CAS No. 1171518-73-2

2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride

Cat. No.: B13721062
CAS No.: 1171518-73-2
M. Wt: 236.74 g/mol
InChI Key: WINOEYNNUANKEH-UHFFFAOYSA-N
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Description

2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride is a chemical compound with the molecular formula C₁₃H₁₆N₂·HCl and a molecular weight of 236.74 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an amino group, two methyl groups, and an ethyl group attached to a quinoline ring.

Preparation Methods

The synthesis of 2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with additional considerations for cost-effectiveness and yield optimization.

Chemical Reactions Analysis

2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is used in biochemical research to study enzyme interactions and protein-ligand binding. It can serve as a probe to investigate biological pathways.

    Medicine: Research into potential therapeutic applications of this compound is ongoing. It may have potential as a lead compound for the development of new drugs.

    Industry: In industrial settings, it can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. The amino group and the quinoline ring play crucial roles in its binding to proteins and enzymes. This compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

1171518-73-2

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

3-ethyl-7,8-dimethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-4-10-7-11-6-5-8(2)9(3)12(11)15-13(10)14;/h5-7H,4H2,1-3H3,(H2,14,15);1H

InChI Key

WINOEYNNUANKEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=C(C=CC2=C1)C)C)N.Cl

Origin of Product

United States

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